Benzyl galacturonate

Descripción general

Descripción

Benzyl galacturonate is a chemical compound derived from galacturonic acid, a monosaccharide sugar acid. It is commonly used in various scientific research applications due to its unique properties and versatility. This compound is known for its ability to interact with other molecules, making it valuable in fields such as chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl galacturonate can be synthesized through the esterification of galacturonic acid with benzyl alcohol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization or other suitable purification methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using specialized reactors and equipment. The process is optimized to ensure high yield and purity, with continuous monitoring and control of reaction parameters such as temperature, pressure, and catalyst concentration.

Análisis De Reacciones Químicas

Types of Reactions: Benzyl galacturonate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound or to synthesize other derivatives.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent under controlled conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reaction is usually performed in anhydrous conditions to prevent unwanted side reactions.

Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable catalyst. The reaction conditions vary depending on the specific nucleophile and the desired product.

Major Products Formed:

Oxidation Products: Oxidation of this compound can yield galacturonic acid or its derivatives.

Reduction Products: Reduction of this compound can produce benzyl alcohol or other reduced derivatives.

Substitution Products: Substitution reactions can lead to the formation of various this compound derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

- Chemical Structure : Benzyl galacturonate consists of a galacturonic acid backbone with a benzyl group attached, enhancing its reactivity compared to other derivatives like methyl or ethyl galacturonate.

- Mechanism : It primarily interacts with polygalacturonases (PGs), enzymes that catalyze the cleavage of pectin. This action is crucial for biomass conversion processes and the breakdown of complex polysaccharides into simpler sugars.

Scientific Research Applications

This compound has a broad range of applications:

Chemistry

- Synthesis : Used as a building block for synthesizing complex carbohydrates and glycoconjugates. Its ability to form esters makes it valuable in organic synthesis.

- Reactivity : Undergoes various chemical reactions such as oxidation and reduction, allowing for the creation of derivatives with tailored properties.

Biology

- Enzymatic Studies : Employed in studying polysaccharide interactions with proteins and enzymes. It aids in understanding carbohydrate metabolism.

- Cell Wall Dynamics : Modulates gene expression related to cell wall remodeling in plants, enhancing defense mechanisms against environmental stressors.

Medicine

- Therapeutic Potential : Investigated for applications in treating inflammatory diseases and cancer. Derivatives are explored for their pharmacological properties.

- Drug Delivery Systems : Its interaction with biological molecules positions it as a candidate for developing bioactive compounds and targeted drug delivery systems.

Industry

- Food Additives : Utilized in producing food additives due to its ability to modify the properties of other substances.

- Cosmetics : Its unique chemical properties make it suitable for various consumer products.

Case Study 1: Enzymatic Activity Enhancement

Research has demonstrated that this compound significantly enhances the activity of pectin-degrading enzymes in laboratory settings. At low doses, it improved digestion and nutrient absorption in animal models by facilitating the breakdown of dietary pectin.

Case Study 2: Gene Expression Modulation

Studies indicate that this compound modulates gene expression related to cell wall synthesis and modification. This effect is particularly pronounced under environmental stress conditions, reinforcing plant defenses.

Temporal and Dosage Effects

- Temporal Effects : The stability and effectiveness of this compound can vary based on environmental conditions such as pH and temperature.

- Dosage Effects : In animal models, biological effects are dose-dependent; higher concentrations may enhance enzyme activity but could also lead to inhibitory effects if optimal levels are exceeded.

Transport and Distribution

In biological systems, this compound is transported via specific transporters like GAT-1 in fungi. Its distribution is crucial for its function in enzymatic reactions occurring primarily in the cell wall and cytoplasm.

Applications in Biotechnology

This compound's unique properties make it valuable in various biotechnological contexts:

- Biofuel Production : Supports biomass conversion processes essential for sustainable biofuel production.

- Pharmaceutical Development : Serves as a building block for synthesizing complex carbohydrates relevant to vaccine development and therapeutic agents targeting specific pathogens.

Mecanismo De Acción

The mechanism by which benzyl galacturonate exerts its effects depends on its specific application. In general, the compound interacts with biological targets through its functional groups, such as the ester and carboxyl groups. These interactions can modulate biological processes and pathways, leading to the desired therapeutic or industrial outcomes.

Molecular Targets and Pathways Involved:

Enzymes: this compound can inhibit or activate specific enzymes involved in metabolic pathways. This modulation can affect the synthesis or breakdown of other molecules.

Receptors: The compound may bind to receptors on cell surfaces, triggering signaling pathways that influence cellular responses.

Transporters: this compound can interact with transport proteins, affecting the uptake or efflux of other compounds within cells.

Comparación Con Compuestos Similares

Benzyl galacturonate is similar to other galacturonic acid derivatives, such as methyl galacturonate and ethyl galacturonate. it has unique properties that distinguish it from these compounds:

Methyl Galacturonate: This compound is similar to this compound but has a methyl group instead of a benzyl group. It is less reactive and has different solubility properties.

Ethyl Galacturonate: This compound has an ethyl group instead of a benzyl group. It exhibits similar reactivity to this compound but with some variations in its chemical behavior.

Uniqueness: this compound's benzyl group provides it with enhanced reactivity and versatility compared to other galacturonic acid derivatives. This makes it more suitable for certain applications, such as in organic synthesis and drug development.

Actividad Biológica

Benzyl galacturonate, a derivative of galacturonic acid, has garnered attention in various biological and biochemical research fields due to its significant role in enzymatic reactions, particularly in the degradation of pectin. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential applications in biotechnology.

Overview of this compound

This compound is synthesized through the esterification of galacturonic acid with benzyl alcohol. It is primarily utilized in biochemical assays and research due to its ability to interact with enzymes involved in carbohydrate metabolism and cell wall structure.

Target Enzymes:

this compound primarily targets polygalacturonases (PGs), which are enzymes that catalyze the cleavage of pectin. The compound acts as a substrate for these enzymes, facilitating the breakdown of complex polysaccharides into simpler molecules.

Mode of Action:

The interaction involves the cleavage of ester bonds between lignin and glucuronoxylan, which is crucial for biomass conversion processes. This action results in the release of galacturonic acid and other metabolites that are essential for various biological functions.

This compound plays a pivotal role in several biochemical pathways:

- Pectin Degradation: It enhances the activity of pectinases and glucuronoyl esterases, promoting the degradation of pectin into simpler sugars, which can be utilized by microorganisms for growth and metabolism.

- Cell Signaling: The compound influences cellular signaling pathways, gene expression, and metabolic processes within plant cells, particularly those involved in cell wall remodeling and defense mechanisms.

Case Studies

-

Enzymatic Activity Enhancement:

In laboratory settings, studies have shown that this compound can significantly enhance the activity of enzymes involved in pectin degradation. For instance, at low doses, it improved digestion and nutrient absorption in animal models by facilitating the breakdown of dietary pectin. -

Impact on Gene Expression:

Research indicates that this compound modulates gene expression related to cell wall synthesis and modification. This effect is particularly observed in response to environmental stressors, where it aids in reinforcing plant defenses.

Temporal and Dosage Effects

- Temporal Effects: The stability and effectiveness of this compound can vary based on environmental conditions such as pH and temperature. These factors influence its interaction with enzymes over time.

- Dosage Effects: In animal models, the biological effects are dose-dependent. Higher concentrations may lead to increased enzyme activity but could also result in inhibitory effects if surpassing optimal levels.

Transport and Distribution

Within biological systems, this compound is transported via specific transporters like GAT-1 in fungi. Its distribution is crucial for its function in enzymatic reactions occurring primarily in the cell wall and cytoplasm.

Applications in Biotechnology

This compound's unique properties make it valuable in various biotechnological applications:

- Biofuel Production: Its role in pectin degradation supports biomass conversion processes essential for biofuel production.

- Pharmaceutical Development: As a building block for synthesizing complex carbohydrates, it has potential applications in developing vaccines and therapeutics targeting specific pathogens.

Comparative Analysis Table

| Property/Feature | This compound | Other Galacturonates |

|---|---|---|

| Source | Synthetic (from galacturonic acid) | Naturally occurring |

| Primary Function | Pectin degradation | Cell wall structure |

| Enzyme Interaction | Polygalacturonases | Various glycosidases |

| Applications | Biofuels, pharmaceuticals | Food industry |

| Stability | Varies with pH/temperature | Generally stable |

Propiedades

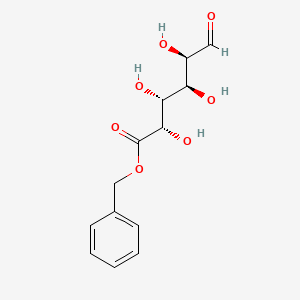

IUPAC Name |

benzyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-6-9(15)10(16)11(17)12(18)13(19)20-7-8-4-2-1-3-5-8/h1-6,9-12,15-18H,7H2/t9-,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZOFLXHKAFEDZ-QCNOEVLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of benzyl galacturonate in synthesizing complex oligosaccharides like those found in the Shigella flexneri O-antigen?

A1: this compound serves as a crucial building block in the multi-step synthesis of oligosaccharides mimicking the Shigella flexneri O-antigen []. Specifically, it acts as an acceptor molecule at the O-4 position for rhamnosylation, a key reaction in constructing the repeating unit of the O-antigen. The benzyl group serves as a protecting group for the carboxylic acid function of the galacturonic acid. This protection strategy allows for selective manipulation of other hydroxyl groups during the synthesis.

Q2: What specific advantages does using a benzyl-protected galacturonate offer in this synthetic strategy?

A2: Utilizing this compound presents several advantages in this specific synthetic context []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.